molecular formula C11H11NO4 B1453024 4-(4-Methoxyphenyl)morpholine-2,6-dione CAS No. 30042-76-3

4-(4-Methoxyphenyl)morpholine-2,6-dione

Cat. No. B1453024
CAS RN: 30042-76-3
M. Wt: 221.21 g/mol
InChI Key: ANNVKWLXFFUBCJ-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)morpholine-2,6-dione” is a chemical compound with the CAS Number: 30042-76-3 . It has a molecular weight of 221.21 and its IUPAC name is 4-(4-methoxyphenyl)-2,6-morpholinedione .


Synthesis Analysis

While specific synthesis methods for “4-(4-Methoxyphenyl)morpholine-2,6-dione” were not found, there are general methods for the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)morpholine-2,6-dione” can be represented by the InChI code: 1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

“4-(4-Methoxyphenyl)morpholine-2,6-dione” is a powder with a melting point of 125-126°C . It has a molecular refractivity of 54.7±0.3 cm³, a polar surface area of 22 Ų, and a molar volume of 176.7±3.0 cm³ .

Scientific Research Applications

Analytical Methods in Antioxidant Activity Studies

Analytical methods, including spectrophotometry and electrochemical biosensors, have been critical in determining the antioxidant activity of various compounds. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, rely on the transfer of hydrogen atoms or electrons to assess the antioxidant capacity. The application of these analytical techniques might provide a pathway for evaluating the antioxidant potential of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives (Munteanu & Apetrei, 2021).

Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives

The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives, including those of curcumin, have shown significant pharmacological properties. This indicates a potential research avenue for exploring the biological activities of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives in similar contexts (Omidi & Kakanejadifard, 2020).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives have a broad spectrum of pharmacological profiles, including potential anti-inflammatory and anticancer activities. The exploration of 4-(4-Methoxyphenyl)morpholine-2,6-dione within this chemical class could yield novel insights into its therapeutic potentials (Asif & Imran, 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of BODIPY-based materials for OLEDs highlights the role of specific organic compounds in optoelectronics. Research into the electronic properties of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives could open new avenues for their application in organic semiconductors and OLED technology (Squeo & Pasini, 2020).

Safety And Hazards

The safety information for “4-(4-Methoxyphenyl)morpholine-2,6-dione” includes hazard statements H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively.

properties

IUPAC Name

4-(4-methoxyphenyl)morpholine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNVKWLXFFUBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)morpholine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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